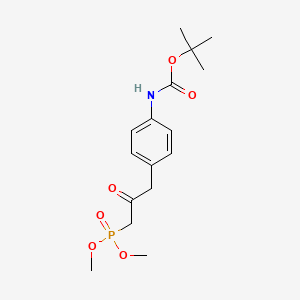

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate: is a chemical compound with the molecular formula C16H24NO6P and a molecular weight of 357.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a phenyl ring, and a dimethoxyphosphoryl group, which contribute to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate typically involves the reaction of carbamic acid, N-[4-[2-(methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester with dimethyl methylphosphonate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced carbamate derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate has been explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds with similar structures may exhibit neuroprotective activities by modulating multiple molecular targets associated with AD pathology. The design of multi-target compounds suggests that this class of compounds could be pivotal in developing treatments for complex diseases like AD .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be utilized in the synthesis of phosphonate derivatives that have shown promise as inhibitors in enzymatic reactions related to disease pathways .

Phosphorylation Studies

Due to its dimethoxyphosphoryl group, the compound is valuable in studies focusing on phosphorylation processes, which are crucial for many biological functions. Understanding how such compounds interact with biological systems can provide insights into their potential as therapeutic agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar tert-butyl carbamate derivatives on astrocytes stimulated with amyloid beta, a hallmark of Alzheimer's disease. The findings suggested that these compounds could mitigate neuroinflammation and cellular damage, indicating their potential role in AD treatment .

Case Study 2: Enzymatic Inhibition

Another study focused on the synthesis of phosphonate derivatives from this compound, demonstrating their effectiveness as inhibitors of specific enzymes involved in metabolic pathways related to cancer progression. This highlights the compound's versatility in drug development .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential treatment for neurodegenerative diseases |

| Synthesis of Bioactive Molecules | Precursor for developing new pharmaceuticals |

| Phosphorylation Studies | Insights into biological phosphorylation processes |

Mecanismo De Acción

The mechanism of action of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as a beta-3 adrenergic receptor agonist, which means it binds to and activates these receptors, leading to various physiological effects . The compound’s structure allows it to fit into the receptor binding site, triggering a cascade of cellular responses .

Comparación Con Compuestos Similares

Vibegron: Another beta-3 adrenergic receptor agonist with a similar mechanism of action.

Carbamic acid derivatives: Compounds with similar structural features and functional groups.

Uniqueness: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a beta-3 adrenergic receptor agonist sets it apart from other compounds with similar structures .

Actividad Biológica

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate, with the CAS number 494224-44-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24NO6P, with a molecular weight of 357.34 g/mol. The compound features a tert-butyl group, a phenyl ring, and a dimethoxyphosphoryl moiety, which contribute to its unique chemical reactivity and biological properties .

This compound primarily functions as a β₃-adrenergic receptor agonist . This receptor is predominantly found in adipose tissue and plays a crucial role in regulating energy metabolism and lipolysis. Activation of β₃-adrenergic receptors can lead to various physiological effects, including:

- Bronchodilation : Relaxation of airways.

- Vasodilation : Relaxation of blood vessels.

- Stimulation of Lipolysis : Breakdown of fat stores .

Biological Activity

The presence of the dimethoxyphosphoryl group suggests additional biological relevance. Compounds with phosphonate functionalities are known for their enzyme inhibition properties and potential as prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase and β-secretase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis Precursor : It is utilized as a precursor for synthesizing β₃-adrenergic receptor agonists.

- Medicinal Chemistry : The compound is explored for its therapeutic potential in various disease models, particularly those involving metabolic dysregulation .

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group and carbamate functionality | Simpler structure without additional functional groups |

| Dimethyl phosphonate | Contains a phosphonate group | Lacks the carbamate functionality |

| Benzyl carbamate | Similar carbamate structure but with a benzyl group | Different steric properties due to the benzyl group |

| Ethyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate | Similar but uses an ethyl group instead of tert-butyl | Variation in steric bulk |

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Neuroprotection : In vitro studies have shown that derivatives similar to this compound can protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α .

- Receptor Binding Affinity : Binding studies demonstrate that this compound exhibits significant affinity for β₃-adrenergic receptors, suggesting its potential utility in treating obesity-related disorders .

Propiedades

IUPAC Name |

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALILTZJEZWNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.